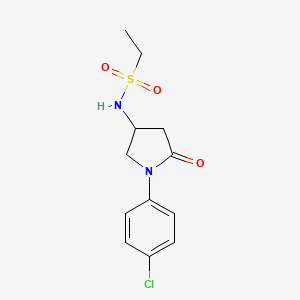

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFLWVHRNBWAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

Attachment of the Ethanesulfonamide Moiety: The final step involves the attachment of the ethanesulfonamide group through a sulfonation reaction. This can be achieved by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol or amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research has explored its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

Industry: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyrrolidinone ring, a 4-chlorophenyl group, and an ethanesulfonamide chain. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Table 1: Comparison with Structural Analogs

Key Observations :

Core Structure Variability: The pyrrolidinone core distinguishes the target compound from benzimidazole (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) or pyrazole derivatives (e.g., ). The ethanesulfonamide group differentiates it from amines (e.g., Sibutramine analogs) or sulfanyl groups (e.g., ), which may alter solubility and metabolic stability.

Substituent Effects: Halogen Position: The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl variants (e.g., Sibutramine Related Compound B). Sulfonamide vs. Sulfanyl: Sulfonamides (as in the target compound) are more polar and capable of hydrogen bonding than sulfanyl groups, which may affect membrane permeability .

Biological Implications: Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine exhibit inhibitory effects on wheat germination, suggesting that the 4-chlorophenyl group may interfere with plant metabolic pathways . Sibutramine analogs () and anandamide () highlight the role of aromatic and sulfonamide groups in central nervous system targeting, though the target compound’s pyrrolidinone core may direct it toward distinct biological pathways.

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C22H20ClN5O4S

- Molecular Weight : 485.9433 g/mol

- CAS Number : 1396678-26-4

- SMILES Representation : Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCc2c(C1)sc(n2)NC(=O)c1noc(c1)C

The pharmacological behavior of this compound is largely attributed to its structural components, which include:

- Pyrrolidine and Piperidine Moieties : These structures are known for their diverse biological activities, including anesthetic effects and potential treatment for conditions such as diabetes and cocaine addiction .

- Sulfamoyl Group : This functional group is associated with antibacterial properties, enzyme inhibition, and anticancer activities .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects:

- Acetylcholinesterase (AChE) : Several derivatives showed potent inhibitory activity, with IC50 values indicating strong interactions with the enzyme.

- Urease : All tested compounds displayed significant urease inhibition .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research indicates that similar piperidine derivatives have been associated with anti-tumor activity, making them promising candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Characterization : Compounds were synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry.

- Biological Evaluation : The synthesized compounds underwent biological testing for antibacterial activity against various strains, as well as for enzyme inhibition assays.

- In Silico Studies : Molecular docking studies were performed to elucidate the binding interactions between the compounds and target proteins, providing insights into their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.